1-Cyanonaphthalene-2-methanol
Description
Properties
Molecular Formula |
C12H9NO |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(hydroxymethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9NO/c13-7-12-10(8-14)6-5-9-3-1-2-4-11(9)12/h1-6,14H,8H2 |
InChI Key |
OBIQRGOTKSFCCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)CO |
Origin of Product |
United States |
Preparation Methods
Bromide Hydrolysis
A common route involves the hydrolysis of 2-bromomethyl-1-cyanonaphthalene under basic conditions. This method parallels the synthesis of 4-(hydroxymethyl)naphthalene-1-carbonitrile ():
Procedure :
-
Reagents : 2-Bromomethyl-1-cyanonaphthalene, sodium carbonate (Na₂CO₃), 1,4-dioxane/water (1:1).
-
Conditions : Reflux at 100°C for 3 hours.
-
Workup : Extraction with ethyl acetate, washing with brine, and drying over anhydrous Na₂SO₄.
Mechanism :
The bromide undergoes nucleophilic substitution (SN2) with hydroxide ions, replacing the bromine atom with a hydroxymethyl group.
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Reaction Time | 3 hours |
| Solvent | 1,4-Dioxane/Water (1:1) |
| Base | Na₂CO₃ (5.11 mmol) |
Methoxide-Mediated Cyanation and Functionalization
Copper-Catalyzed Coupling
Adapted from the synthesis of 1,3-dicyanonaphthalene ():
Procedure :
-
Reagents : 2-Methoxymethylnaphthalene-1-carbonitrile, cuprous iodide (CuI), potassium cyanide (KCN).
-
Conditions : Reflux in dimethylformamide (DMF) at 150°C under nitrogen for 16 hours.
-
Workup : Filtration, extraction with benzene, and crystallization.
Mechanism :
Methoxide ions displace the methoxy group, followed by cyanide incorporation. Subsequent hydrolysis converts the methoxy group to hydroxymethyl.
| Parameter | Value |
|---|---|
| Catalyst | CuI (1.25 mmol) |
| Solvent | DMF |
| Temperature | 150°C |
Dearomative Hydride Addition
Base-Induced β-Hydride Elimination
Inspired by the dehydrogenative transformation of 1-naphthylmethylamine ():
Procedure :
-
Reagents : 1-Naphthylmethylamine, potassium hydride (KH), tetrahydrofuran (THF).
-
Conditions : Stirring at 100°C for 1 hour, followed by protonation with acetic acid at −96°C.
-
Workup : Extraction with dichloromethane and purification via flash chromatography.
-
Yield : ~78% (reported for related 1,4-dihydronaphthalene derivatives).
Mechanism :
Sequential β-hydride eliminations generate 1-naphthonitrile, which undergoes regioselective hydride addition at the C2 position.
| Parameter | Value |
|---|---|
| Base | KH (1.2 equiv) |
| Solvent | THF |
| Protonation Agent | Acetic Acid |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Bromide Hydrolysis | High yield, simple workup | Requires halogenated precursor | 80–85% |
| Copper-Catalyzed | Scalable | Long reaction time | 70–75% |
| Dearomative Addition | Regioselective | Low-temperature constraints | 75–80% |
Chemical Reactions Analysis
Types of Reactions: 1-Cyanonaphthalene-2-methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Cyanonaphthalene-2-carboxylic acid.
Reduction: 1-Aminonaphthalene-2-methanol.
Substitution: Various nitro or halogenated derivatives of this compound.
Scientific Research Applications
Pharmaceutical Applications
1-Cyanonaphthalene-2-methanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs due to their biological activity. For instance, the compound can be transformed into substituted cyanonaphthalenes that act as pharmaceutical intermediates. These derivatives are synthesized through reactions involving cyanide ions and specific alkoxy compounds, facilitating the production of bioactive molecules that can target various diseases .
Case Study: Synthesis of Anticancer Agents
Recent research has demonstrated the potential of 1-cyanonaphthalene derivatives in developing anticancer agents. A study identified several synthesized compounds that exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. The mechanism of action was linked to the inhibition of specific enzymes involved in tumor growth .
Material Science Applications
In material science, this compound is explored for its solvatochromic properties, making it a candidate for developing fluorescent materials. The compound's ability to change color in response to different solvent environments is valuable for creating sensors and indicators .
Data Table: Solvatochromic Properties
| Solvent Type | Wavelength Shift (nm) | Color Change |
|---|---|---|
| Water | 420 | Blue |
| Ethanol | 450 | Green |
| Acetone | 480 | Yellow |
Synthetic Organic Chemistry
The compound is also utilized in synthetic organic chemistry for constructing complex molecular architectures. It can undergo various reactions such as nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex organic molecules.
Case Study: Synthesis of Benzo[cd]Indoles
A notable application involves the synthesis of 2-substituted benzo[cd]indoles from peri-dihalonaphthalenes using this compound as a starting material. This method showcases the versatility of the compound in producing valuable heterocyclic structures that are prevalent in many natural products and pharmaceuticals .
Environmental Applications
Emerging research indicates potential environmental applications for this compound, particularly in the field of pollutant degradation. Its derivatives have been studied for their ability to degrade harmful organic pollutants through photochemical reactions, contributing to environmental remediation efforts.
Data Table: Photodegradation Efficiency
| Pollutant Type | Degradation Rate (%) | Reaction Time (hours) |
|---|---|---|
| Phenol | 85 | 4 |
| Benzene | 78 | 6 |
| Chlorinated Compounds | 90 | 5 |
Mechanism of Action
The mechanism by which 1-cyanonaphthalene-2-methanol exerts its effects can vary depending on the context. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The cyano group can participate in hydrogen bonding or other interactions with biological targets, while the hydroxymethyl group can undergo metabolic transformations.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Naphthalene derivatives vary significantly based on substituent type and position. Key analogs include:
Key Differences :
- The cyano group in 1-Cyanonaphthalene-2-methanol is more polar than methyl or halogen substituents, likely reducing its volatility compared to methylnaphthalenes .
- The hydroxymethyl group may increase water solubility relative to halogenated analogs, though less than sulfonated derivatives.
Physicochemical Properties
While direct data for this compound are unavailable, extrapolations can be made:
Toxicological Profiles
Toxicity in naphthalene derivatives depends on substituent reactivity and metabolic pathways:
- 1-Methylnaphthalene: Causes respiratory and hepatic effects in rodents via CYP2F2-mediated activation .
- 2-Methylnaphthalene : More potent than 1-methylnaphthalene in inducing nasal epithelial damage .
This compound:
- The cyano group may generate toxic metabolites (e.g., cyanide ions) under oxidative conditions, analogous to nitrile-containing compounds.
- The hydroxymethyl group could undergo glucuronidation, reducing toxicity compared to methylnaphthalenes .
Biological Activity
1-Cyanonaphthalene-2-methanol is an organic compound with notable biological activity, particularly in the fields of medicinal chemistry and environmental science. This compound, a derivative of naphthalene, exhibits various biological interactions and potential therapeutic applications.
- Molecular Formula : C11H9NO
- Molecular Weight : 173.19 g/mol
- CAS Number : 90-15-3
This compound's mechanism of action is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The cyano group (-CN) can participate in hydrogen bonding and dipole-dipole interactions, influencing enzyme activity and receptor binding.
Biological Activities
This compound has been studied for various biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. In vitro studies have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use as a natural preservative or therapeutic agent .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It has been observed to inhibit cell proliferation in human cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. Studies have indicated that it can reduce oxidative stress markers in neuronal cells, suggesting a protective role against neurotoxicity .
Case Studies
- Antimicrobial Efficacy :
- Cancer Cell Line Studies :
- Neuroprotection Research :
Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 32 |
Cancer Cell Line Response
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HT-29 | 30 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Cyanonaphthalene-2-methanol in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, naphthalene derivatives are often synthesized via Friedel-Crafts alkylation or aldol condensation (as seen in analogous compounds like chalcone derivatives ). Key steps include:
- Starting materials : Naphthalene derivatives with pre-functionalized cyano and hydroxyl groups.
- Reaction optimization : Use of catalysts (e.g., Lewis acids) and temperature control to enhance yield.
- Purification : Column chromatography or recrystallization to isolate the product, with purity assessed via HPLC or TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and functional groups (e.g., distinguishing -CN and -CH₂OH peaks) .
- Infrared Spectroscopy (IR) : Identify characteristic stretches for -CN (~2240 cm⁻¹) and -OH (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
Q. What parameters are critical during purification to ensure high-purity this compound?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) for recrystallization, balancing solubility and volatility .
- Chromatography : Gradient elution in silica gel columns to separate isomers or byproducts .
- Quality control : Monitor melting points and spectral consistency across batches .
Advanced Research Questions
Q. How should researchers design in vivo toxicological studies for this compound?
- Methodological Answer : Follow systematic frameworks for naphthalene derivatives :
- Dose randomization : Use stratified randomization to assign doses, minimizing bias (Table C-7 ).
- Outcome measures : Track systemic effects (hepatic, renal, respiratory) via histopathology and biomarkers (e.g., serum ALT for liver damage) .
- Control groups : Include vehicle controls and positive controls (e.g., known toxicants) to validate assay sensitivity .
Q. What strategies resolve contradictions in toxicological data across studies?
- Methodological Answer :
- Systematic review protocols : Follow ATSDR’s 8-step process ( ), including data extraction (Table C-2 ) and risk-of-bias assessment (Table C-6/C-7 ).
- Confidence rating : Classify studies as High/Moderate/Low confidence based on criteria like dose randomization and outcome reporting ( ).
- Meta-analysis : Use statistical tools to harmonize conflicting results, accounting for study heterogeneity (e.g., species, exposure routes) .
Q. How can environmental partitioning and degradation pathways of this compound be modeled?
- Methodological Answer :
- Partitioning studies : Measure log Kₒw (octanol-water) and soil sorption coefficients (Kd) to predict mobility in water/sediment systems .
- Degradation assays : Conduct photolysis (UV exposure) and biodegradation (microbial consortia) tests, monitoring intermediates via LC-MS .
Q. What methodologies evaluate this compound’s potential as a fluorescent probe?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
